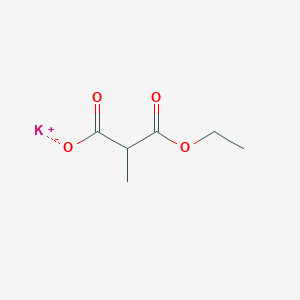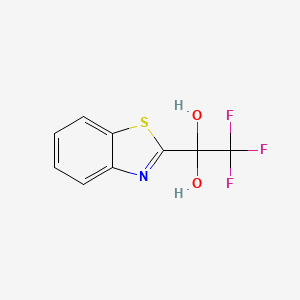
1-(1,3-苯并噻唑-2-基)-2,2,2-三氟乙烷-1,1-二醇
描述
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound with a complex structure. It belongs to the class of benzothiazole derivatives, which have diverse biological and pharmacological properties. Benzothiazoles are privileged bicyclic ring systems that occur naturally in marine organisms and plants. They exhibit a wide range of activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of this compound involves several precursor substrates. Substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3]oxazin-4-one are synthesized to form 1-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones. These compounds are obtained in excellent yields and their structures are confirmed using techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecular structure of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol consists of a benzothiazole ring fused with a quinazolinone ring. The trifluoroethane moiety is attached to the benzothiazole ring. The arrangement of atoms and functional groups within the molecule determines its properties and biological activity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its reactive sites. For example, it can undergo condensation reactions with aldehydes to form larger, bioactive structures. Additionally, it may be involved in cyclization reactions, oxidation processes, and other transformations. The specific reactions depend on the reaction conditions and the substituents present in the molecule .
科学研究应用
有机金属合成和结构分析
1-(1,3-苯并噻唑-2-基)衍生物用于有机金属化合物的合成。例如,1,4-双(苯并噻唑-2-基)苯经历环钯化反应,形成具有独特结构性质的非聚合、乙酸盐桥联化合物 (B. O. and P. Steel, 1998)。
癌症研究放射性示踪剂合成
这些化合物在癌症研究放射性示踪剂的开发中发挥作用。2-(4-氨基苯基)苯并噻唑类似物(其苯环被碳硼烷笼取代)已合成,可潜在用于癌症(特别是乳腺癌)的成像和治疗 (K. Gona et al., 2015)。
分子晶体学
1-(1,3-苯并噻唑-2-基)衍生物是分子晶体学的研究对象,目的是了解其分子结构和性质。这些化合物的晶体结构分析有助于理解其化学行为和潜在应用 (H. Fun et al., 2012)。
有机合成
这些衍生物用于有机合成,特别是在制备三氟乙基化不对称 1,3-二炔方面,后者在各种有机反应中很有价值,并在制药领域具有潜在应用 (Jian Zheng et al., 2016)。
抗菌和抗真菌研究
1-(1,3-苯并噻唑-2-基)-2,2,2-三氟乙烷-1,1-二醇衍生物因其抗菌和抗真菌活性而受到探索。由这些衍生物合成的新型酰胺已显示出对各种细菌和真菌菌株的有希望的活性 (Vladimír Pejchal et al., 2015)。
荧光化合物合成
这些衍生物是合成荧光化合物的关键。这些化合物的光物理性质(例如受溶剂极性影响的吸收发射特性)在材料科学和生物成像应用中具有重要意义 (Vikas Padalkar et al., 2011)。
作用机制
Target of Action
Benzothiazole derivatives have been found to interact with various targets such as prothrombin and aryl hydrocarbon receptor .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to various biochemical changes
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, but the exact pathways influenced by this specific compound remain to be determined .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)8(14,15)7-13-5-3-1-2-4-6(5)16-7/h1-4,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPMFEYSESOCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



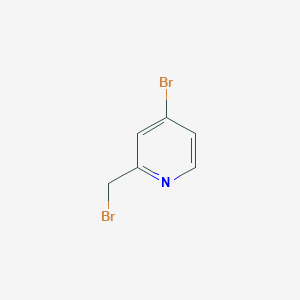

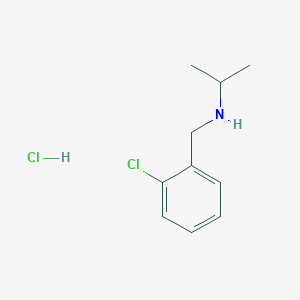
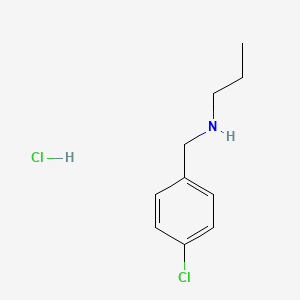
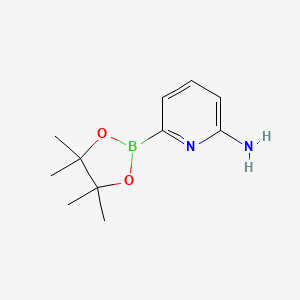

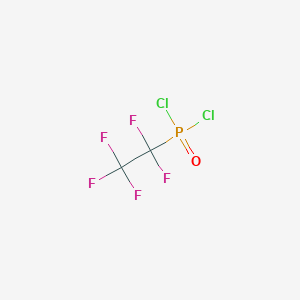
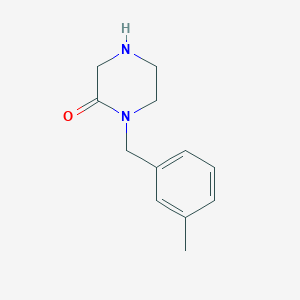
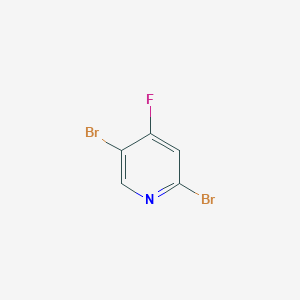
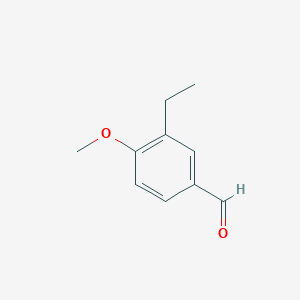
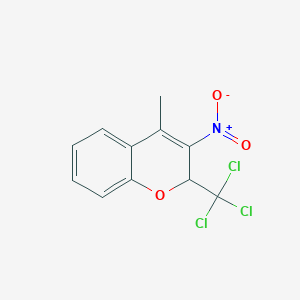
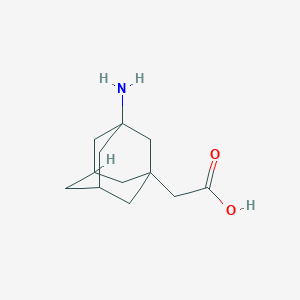
![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)
